molecular formula C25H24N2O2 B2791466 (3Z)-3-{[(4-tert-butylphenyl)methoxy]imino}-1-phenyl-2,3-dihydro-1H-indol-2-one CAS No. 341964-34-9

(3Z)-3-{[(4-tert-butylphenyl)methoxy]imino}-1-phenyl-2,3-dihydro-1H-indol-2-one

Cat. No.: B2791466
CAS No.: 341964-34-9
M. Wt: 384.479
InChI Key: FDHQQABWCGWZEO-RWEWTDSWSA-N
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Description

(3Z)-3-{[(4-tert-Butylphenyl)methoxy]imino}-1-phenyl-2,3-dihydro-1H-indol-2-one is a high-purity, synthetic chemical compound designed for pharmaceutical and biochemical research applications. This synthetic small molecule features a distinctive oxime-ether-substituted dihydroindol-2-one core structure, a scaffold recognized in medicinal chemistry for its potential bioactivity. While specific published data on this exact compound is limited, structurally related 2,3-dihydro-1H-isoindol-1-one and indol-2-one analogs have demonstrated significant potential in preclinical research, particularly as anti-ischemic stroke agents due to their ability to inhibit platelet aggregation, scavenge free radicals, and protect against oxidative stress in neuronal cells . Another closely related (3Z)-3-[(4-hydroxyphenyl)imino]-1H-indol-2(3H)-one has been identified as interacting with the serine/threonine-protein kinase Pim-1, suggesting a potential role for this chemical class in kinase-targeted research . The tert-butylphenyl moiety incorporated into the structure is designed to enhance lipophilicity and potentially influence membrane permeability and target engagement. Researchers may employ this compound as a chemical tool or building block for investigating neurodegenerative pathways, exploring kinase inhibition, or developing novel therapeutic agents. It is supplied with comprehensive analytical documentation to ensure batch-to-batch consistency and reliability in your experimental workflows. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

(3Z)-3-[(4-tert-butylphenyl)methoxyimino]-1-phenylindol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N2O2/c1-25(2,3)19-15-13-18(14-16-19)17-29-26-23-21-11-7-8-12-22(21)27(24(23)28)20-9-5-4-6-10-20/h4-16H,17H2,1-3H3/b26-23-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDHQQABWCGWZEO-RWEWTDSWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CON=C2C3=CC=CC=C3N(C2=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)CO/N=C\2/C3=CC=CC=C3N(C2=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Z)-3-{[(4-tert-butylphenyl)methoxy]imino}-1-phenyl-2,3-dihydro-1H-indol-2-one typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions.

    Introduction of the Methoxyimino Group: The methoxyimino group can be introduced by reacting the indole derivative with methoxyamine hydrochloride in the presence of a base such as sodium acetate.

    Attachment of the tert-Butylphenyl Group: The tert-butylphenyl group can be attached through a Friedel-Crafts alkylation reaction, where the indole derivative is reacted with tert-butylbenzene in the presence of a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions

(3Z)-3-{[(4-tert-butylphenyl)methoxy]imino}-1-phenyl-2,3-dihydro-1H-indol-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxyimino group can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of reduced indole derivatives.

    Substitution: Formation of substituted indole derivatives with various functional groups.

Scientific Research Applications

Medicinal Chemistry

The compound belongs to the indole-2-one class, which is recognized for its therapeutic potential. Indole derivatives have been studied for their anticancer, anti-inflammatory, and antimicrobial properties. Preliminary studies suggest that (3Z)-3-{[(4-tert-butylphenyl)methoxy]imino}-1-phenyl-2,3-dihydro-1H-indol-2-one may exhibit similar biological activities due to its structural characteristics.

Case Study: Anticancer Activity

In a study examining various indole derivatives, compounds with similar structures demonstrated significant cytotoxic effects against cancer cell lines. The unique substituents in This compound could potentially enhance these effects, warranting further investigation into its mechanism of action.

Neuropharmacology

Indole compounds have also been implicated in neuropharmacology, with some derivatives showing promise as antidepressants or anxiolytics. The structural modifications in This compound may influence its interaction with neurotransmitter systems.

Table 2: Potential Biological Activities

Activity TypePotential Impact
AnticancerCytotoxic effects on cancer cell lines
Anti-inflammatoryReduction of inflammation markers
NeuropharmacologyPotential antidepressant effects

Material Science Applications

Beyond biological applications, this compound may find utility in material sciences. Its unique chemical structure allows for the exploration of new polymers or composites with specific properties.

Synthesis and Modification

The synthesis of This compound can be approached through various synthetic routes, which can be tailored to modify its properties for specific applications in materials science.

Case Study: Polymer Development

Research into indole derivatives has led to the development of conductive polymers that incorporate such compounds. The incorporation of This compound into polymer matrices could enhance electrical conductivity or thermal stability.

Mechanism of Action

The mechanism of action of (3Z)-3-{[(4-tert-butylphenyl)methoxy]imino}-1-phenyl-2,3-dihydro-1H-indol-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Imino Group

Compounds with modified imino substituents exhibit distinct physicochemical and biological profiles:

Compound ID/Name Substituent on Imino Group Key Properties/Activities References
Compound 8 () 1H-Pyrazol-5-ylmethylidene - HRMS: 211.0865 [M+H]+; LC tR = 4.47 min
- TLK2 kinase inhibition (IC50 data implied)
Compound 12 () 1H-Imidazol-2-ylmethylidene - HRMS: 212.0812 [M+H]+; LC tR = 3.85 min
- Moderate TLK2 inhibition
JK3/32 () (4-Methoxyphenyl)aminomethylidene - Synthesized via acid-catalyzed condensation
- Potential HCV p7 channel inhibition
Target Compound (4-tert-Butylphenyl)methoxyimino - Predicted higher lipophilicity (logP) due to tert-butyl
- Likely enhanced metabolic stability
Inferred

Analysis : Bulky substituents (e.g., tert-butyl) may improve target binding through hydrophobic interactions compared to smaller heterocycles (pyrazole, imidazole). Methoxy groups (as in JK3/32) could enhance solubility but reduce membrane permeability .

Aromatic Ring Modifications

Variations in the phenyl group at the 1-position influence electronic and steric properties:

Compound ID/Name Aromatic Substituent (1-Position) Key Data References
JK3-42 () Phenyl - Synthesized via condensation with 4-anisidine
- Characterized by NMR and HRMS
(3Z)-1-[(4-Fluorophenyl)methyl] derivative () 4-Fluorophenylmethyl - Used in HCV p7 channel inhibition studies
- Modified synthesis with propargyloxy group
Target Compound Phenyl - No direct activity data; inferred stability from analogous phenyl derivatives Inferred

The unsubstituted phenyl in the target compound may favor π-π stacking interactions in hydrophobic pockets .

Physicochemical and Spectroscopic Comparisons

Property Target Compound (Predicted) Compound 8 () JK3/32 ()
Molecular Weight ~407 g/mol 211.09 g/mol ~350 g/mol
HRMS [M+H]+ ~408.19 (calc.) 211.0865 (found) 271.1072 (found)
LC Retention Time (min) Likely >5 (high lipophilicity) 4.47 4.29
Key NMR Shifts (13C, DMSO) δ ~168 (C=O), 140–125 (aromatic carbons) δ 169.2 (C=O), 139.0 (C=N) δ similar aromatic patterns

Analysis : Higher molecular weight and lipophilicity in the target compound may correlate with longer LC retention times and altered pharmacokinetics compared to smaller analogs .

Biological Activity

Introduction

The compound (3Z)-3-{[(4-tert-butylphenyl)methoxy]imino}-1-phenyl-2,3-dihydro-1H-indol-2-one (CAS No. 341964-34-9) is a synthetic derivative of indole, a class of compounds known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C25_{25}H24_{24}N2_2O2_2
  • Molecular Weight : 384.47 g/mol
  • Structural Features : The compound features an indole framework with a methoxyimino group and a tert-butylphenyl moiety, which may influence its biological activity.

Anticancer Properties

Research indicates that indole derivatives often exhibit anticancer properties. The unique structure of This compound suggests potential mechanisms of action against cancer cells. For instance:

  • Mechanism of Action : Indole derivatives can modulate various signaling pathways involved in cell proliferation and apoptosis. Studies have shown that similar compounds can induce cell cycle arrest and apoptosis in cancer cell lines by activating caspase pathways and inhibiting anti-apoptotic proteins .

Antioxidant Activity

The antioxidant properties of indole compounds are well-documented. The presence of the methoxyimino group may enhance the compound's ability to scavenge free radicals:

  • Research Findings : In vitro studies have demonstrated that related indole derivatives can significantly reduce oxidative stress markers in various cell types, suggesting a protective effect against oxidative damage .

Neuroprotective Effects

Indole derivatives have been explored for their neuroprotective effects, particularly in models of neurodegenerative diseases:

  • Case Study : A study involving similar compounds indicated that they could protect neuronal cells from apoptosis induced by oxidative stress, potentially through the modulation of mitochondrial function .

Pharmacological Applications

The structural features of This compound suggest several potential pharmacological applications:

  • Cancer Therapy : Given its anticancer properties, this compound may serve as a lead structure for developing new anticancer agents.
  • Antioxidant Supplements : Its ability to scavenge free radicals positions it as a candidate for antioxidant formulations.
  • Neuroprotective Agents : The neuroprotective effects observed in preliminary studies warrant further investigation for applications in treating neurodegenerative disorders.

Research Findings Summary Table

Study FocusFindingsReference
Anticancer ActivityInduces apoptosis in cancer cell lines; activates caspase pathways
Antioxidant EffectsReduces oxidative stress markers; protects against cellular damage
NeuroprotectionProtects neuronal cells from oxidative stress-induced apoptosis

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing (3Z)-3-{[(4-tert-butylphenyl)methoxy]imino}-1-phenyl-2,3-dihydro-1H-indol-2-one?

  • Methodological Answer : The synthesis typically involves:

  • Step 1 : Formation of the indol-2-one core via cyclization of substituted aniline derivatives under acidic conditions.
  • Step 2 : Introduction of the [(4-tert-butylphenyl)methoxy]imino group via Schiff base formation, using a substituted hydroxylamine derivative. Optimize reaction conditions (e.g., solvent polarity, temperature) to favor the Z-isomer configuration .
  • Step 3 : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (e.g., ethanol/water mixtures) to achieve ≥95% purity.
    • Critical Consideration : Monitor stereoselectivity using 1H^1H-NMR to confirm the Z-configuration at the imino bond .

Q. How can the three-dimensional conformation of this compound be characterized, and why is it critical for biological activity?

  • Methodological Answer :

  • Use X-ray crystallography to resolve the crystal structure, focusing on the spatial arrangement of the tert-butylphenyl and indol-2-one moieties.
  • Computational methods (e.g., DFT calculations or molecular docking) can predict interactions with biological targets, such as enzymes or receptors, by analyzing steric hindrance and electronic effects .
    • Critical Consideration : Compare experimental (X-ray) and computational results to validate conformational stability .

Q. What safety protocols should be followed when handling this compound in the lab?

  • Methodological Answer :

  • General Handling : Use PPE (gloves, goggles) and work in a fume hood. Avoid inhalation or skin contact.
  • First Aid : For skin exposure, wash with soap/water; for eye contact, rinse with water for ≥15 minutes. No specific antidote is reported due to limited toxicity data .
    • Critical Consideration : Conduct preliminary toxicity assays (e.g., Ames test for mutagenicity) given the lack of published data .

Advanced Research Questions

Q. How do reaction conditions (solvent, catalyst) influence the stereochemical outcome of the imino group?

  • Methodological Answer :

  • Solvent Effects : Polar aprotic solvents (e.g., DMF) may stabilize transition states favoring the Z-isomer.
  • Catalyst Screening : Test Lewis acids (e.g., ZnCl2_2) to enhance reaction rates and selectivity.
  • Data Analysis : Compare 1H^1H-NMR coupling constants (J-values) for imino protons in different solvents to quantify stereoselectivity .
    • Critical Consideration : Use 13C^{13}C-NMR to confirm electronic effects of the tert-butyl group on reaction kinetics .

Q. What experimental and computational approaches can resolve contradictions in spectral data (e.g., NMR vs. IR)?

  • Methodological Answer :

  • Experimental : Acquire 2D NMR (COSY, HSQC) to assign overlapping signals. Validate carbonyl stretching frequencies (IR) with DFT-simulated spectra.
  • Computational : Perform ab initio calculations (e.g., Gaussian) to model vibrational modes and electronic transitions .
    • Critical Consideration : Cross-validate with high-resolution mass spectrometry (HRMS) to confirm molecular integrity .

Q. How does the tert-butyl group impact the compound’s pharmacokinetic properties compared to analogs with smaller substituents?

  • Methodological Answer :

  • Lipophilicity Assays : Measure logP values (shake-flask method) to assess hydrophobicity.
  • Metabolic Stability : Conduct in vitro microsomal assays (e.g., human liver microsomes) to compare degradation rates with methoxy- or methyl-substituted analogs .
  • Structural Insight : The bulky tert-butyl group may reduce metabolic clearance but increase plasma protein binding, affecting bioavailability .

Q. What strategies can optimize the compound’s solubility for in vivo studies without altering its bioactivity?

  • Methodological Answer :

  • Formulation : Use co-solvents (e.g., PEG-400) or cyclodextrin-based encapsulation.
  • Prodrug Design : Introduce transient hydrophilic groups (e.g., phosphate esters) cleaved in vivo .
  • Data-Driven Approach : Perform solubility-activity relationship (SAR) studies to identify non-critical positions for derivatization .

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